N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic compound featuring two key structural motifs: a 2-oxobenzo[d]oxazol-3(2H)-yl (benzoxazolone) group and a 2,4-dioxooxazolidin-3-yl moiety. The benzoxazolone scaffold is recognized for its bioisosteric properties, often mimicking phenolic or carboxylic acid groups in drug design, while the dioxooxazolidine ring contributes to conformational rigidity and metabolic stability .
This compound is synthesized via multi-step reactions involving:
Benzoxazolone formation through cyclization of o-aminophenol derivatives.
Acetamide linkage via nucleophilic substitution or coupling reagents (e.g., carbonyldiimidazole) to attach the dioxooxazolidine-phenylethyl chain .
Its pharmacological relevance lies in targeting proteins like the 18-kDa Translocator Protein (TSPO), implicated in neuroinflammation and neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c24-17(11-22-15-8-4-5-9-16(15)29-20(22)27)21-14(13-6-2-1-3-7-13)10-23-18(25)12-28-19(23)26/h1-9,14H,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOAZCDWVHQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step involves the alkylation of the oxazolidinone intermediate with a phenylethyl halide in the presence of a base.
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of an ortho-aminophenol derivative with a carboxylic acid or its derivative.
Coupling of the Two Fragments: The final step involves coupling the oxazolidinone and benzoxazole fragments through an amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound requires intricate multi-step synthesis, whereas analogs like [11C]NBMP utilize efficient Suzuki coupling for aryl group introduction, achieving higher yields (85%) .
- Substituent Effects : Hydrazide derivatives (e.g., compound 18) exhibit lower melting points (150–154°C) compared to naphthalene-substituted NBMP (192–194°C), likely due to reduced crystallinity from flexible hydrazide linkers .
Pharmacological and Binding Properties
TSPO Binding Affinity
Benzoxazolone-based compounds are widely studied as TSPO ligands. Comparative
Key Observations :
- Enhanced Bioavailability : NBMP demonstrates superior metabolic stability (t1/2 = 45 min) and plasma clearance compared to earlier benzoxazolone derivatives, attributed to its lipophilic naphthalene group .
- Chelating Capacity : PBPA’s bis-pyridylmethyl group enables bifunctional chelation for radiometal incorporation (e.g., 99mTc), expanding its utility in SPECT imaging .
Anti-Inflammatory and Antimicrobial Effects
- Anti-inflammatory : Bivalent ligands (e.g., compound 5a in ) inhibit TNF-α production (IC50 = 2.1 µM) via dual engagement of TSPO and peripheral benzodiazepine receptors.
- Antimicrobial: Thiazolidinone-acetamide hybrids (e.g., compound 3a in ) exhibit MIC values of 8 µg/mL against S. aureus, comparable to ciprofloxacin.
Structural Determinants :
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound characterized by its complex molecular structure, which includes oxazolidinone and benzo[d]oxazole moieties. This article provides an overview of its biological activity, synthesis methods, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.36 g/mol. The compound features several functional groups that contribute to its biological activity, including:
- Oxazolidinone ring : Known for antibacterial properties.
- Benzo[d]oxazole moiety : Associated with anti-inflammatory and anticancer activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common steps include:
- Formation of the oxazolidinone intermediate : This can be achieved through the reaction of phenylglyoxal with barbituric acid derivatives.
- Introduction of the benzo[d]oxazole moiety : This step often involves cyclization reactions that incorporate various reagents to facilitate bond formation.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with oxazolidinone structures often inhibit bacterial protein synthesis by binding to the ribosomal subunit, suggesting a similar mechanism for this compound.
Anti-inflammatory Effects
Research findings suggest that this compound may possess anti-inflammatory properties. The benzo[d]oxazole component is known to interact with inflammatory pathways, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages.
Anticancer Activity
Studies have indicated potential anticancer effects of this compound. It may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific kinases involved in cancer progression has been highlighted in preliminary assays.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on antimicrobial activity | Showed significant inhibition of Gram-positive bacteria with MIC values comparable to established antibiotics. |
| Anti-inflammatory assay | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |
| Cancer cell line assays | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
